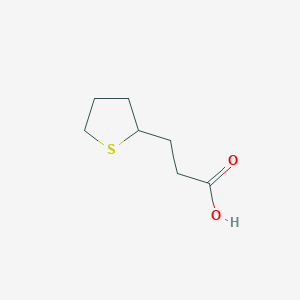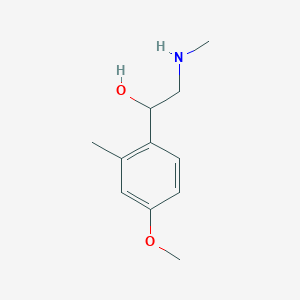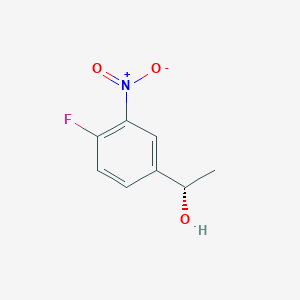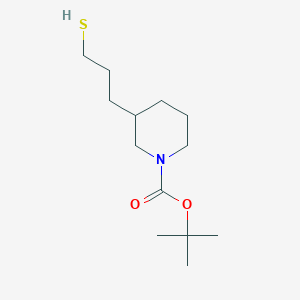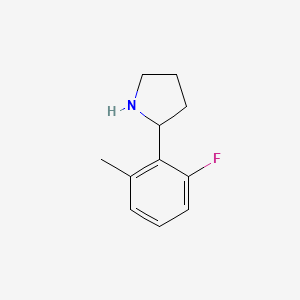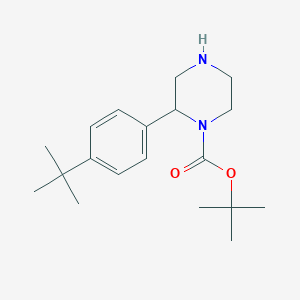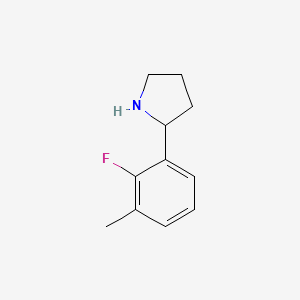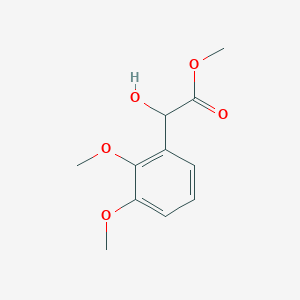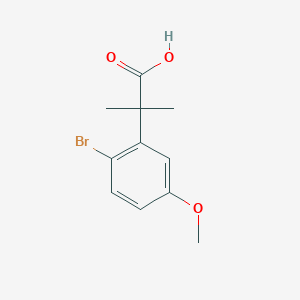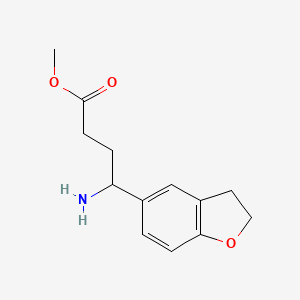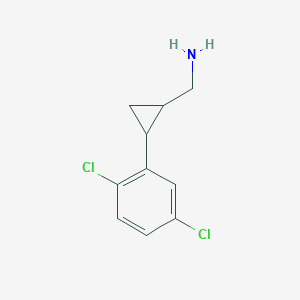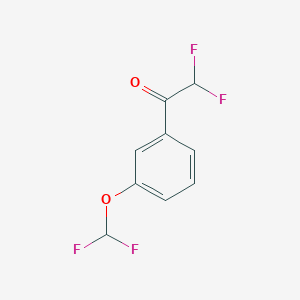
1-(3-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one is an organic compound characterized by the presence of difluoromethoxy and difluoroethanone groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzaldehyde with difluoromethyl ketone under specific conditions to yield the desired product. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoroethanone groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)phenyl)-2,2-dimethylpropan-1-ol: This compound has a similar difluoromethoxy group but differs in the presence of a dimethylpropanol group instead of a difluoroethanone group.
2-(Difluoromethoxy)phenyl isocyanate: This compound contains a difluoromethoxy group attached to a phenyl ring, but with an isocyanate functional group. The uniqueness of 1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c10-8(11)7(14)5-2-1-3-6(4-5)15-9(12)13/h1-4,8-9H |
InChI Key |
QPLZTNJHVUVALE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


